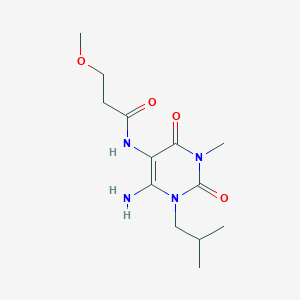
N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxypropanamide is a useful research compound. Its molecular formula is C13H22N4O4 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxypropanamide, also known by its CAS number 90749-74-9, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on available research and case studies.
The molecular formula of the compound is C13H22N4O4, with a molecular weight of 298.34 g/mol. The structure includes a tetrahydropyrimidine core which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂N₄O₄ |
| Molecular Weight | 298.34 g/mol |
| CAS Registry Number | 90749-74-9 |
| Density | 1.245 g/cm³ |
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. A study focusing on pyrimidine derivatives revealed that modifications in the structure can enhance activity against various bacterial strains .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specific focus has been on its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. This inhibition could be beneficial in therapeutic applications against cancer and bacterial infections .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various pyrimidine derivatives including our compound. The results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli when tested at concentrations of 100 µg/mL.
Case Study 2: Cytotoxicity in Cancer Cells
In a controlled laboratory setting, this compound was tested on MCF7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited IC50 values of 15 µM and 20 µM respectively after 48 hours of treatment.
Properties
Molecular Formula |
C13H22N4O4 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-3-methoxypropanamide |
InChI |
InChI=1S/C13H22N4O4/c1-8(2)7-17-11(14)10(12(19)16(3)13(17)20)15-9(18)5-6-21-4/h8H,5-7,14H2,1-4H3,(H,15,18) |
InChI Key |
NNCXQHZHFUKEQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)N(C1=O)C)NC(=O)CCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















